
N-cyclopentyl-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-phenoxypropanamide, also known as CPP or CPP-115, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP is a GABA aminotransferase inhibitor, which means it can increase the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating brain activity. Therefore, CPP has been investigated as a potential treatment for a variety of neurological and psychiatric disorders.
作用機序
N-cyclopentyl-2-phenoxypropanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-2-phenoxypropanamide increases the concentration of GABA in the brain, leading to a calming effect and reduced excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and other disorders.
Biochemical and Physiological Effects
The increased concentration of GABA in the brain caused by N-cyclopentyl-2-phenoxypropanamide has several biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its increased concentration leads to a reduction in neural activity. This effect can lead to a decrease in anxiety, agitation, and other symptoms associated with neurological and psychiatric disorders.
実験室実験の利点と制限
N-cyclopentyl-2-phenoxypropanamide has several advantages as a research tool, including its potency, selectivity, and relatively low toxicity. However, one of the primary limitations of N-cyclopentyl-2-phenoxypropanamide is its short half-life, which makes it difficult to administer in clinical settings. Additionally, the effects of N-cyclopentyl-2-phenoxypropanamide on GABA levels can be complex and difficult to predict, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-2-phenoxypropanamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors. Additionally, there is ongoing research on the use of N-cyclopentyl-2-phenoxypropanamide in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of N-cyclopentyl-2-phenoxypropanamide on brain function and behavior to fully understand its potential as a therapeutic agent.
合成法
The synthesis of N-cyclopentyl-2-phenoxypropanamide involves several steps, including the reaction of phenoxypropionyl chloride with cyclopentylamine to form N-cyclopentyl-2-phenoxypropionamide. This compound is then treated with hydrochloric acid to obtain the final product, N-cyclopentyl-2-phenoxypropanamide. The process is relatively straightforward and yields a high purity product.
科学的研究の応用
N-cyclopentyl-2-phenoxypropanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. One of the primary areas of research has been in the treatment of addiction, particularly cocaine and alcohol addiction. N-cyclopentyl-2-phenoxypropanamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, N-cyclopentyl-2-phenoxypropanamide has been studied as a potential treatment for anxiety disorders, depression, and epilepsy.
特性
IUPAC Name |
N-cyclopentyl-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(17-13-9-3-2-4-10-13)14(16)15-12-7-5-6-8-12/h2-4,9-12H,5-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKABVUUUXKNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)
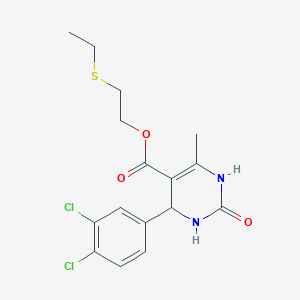
![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
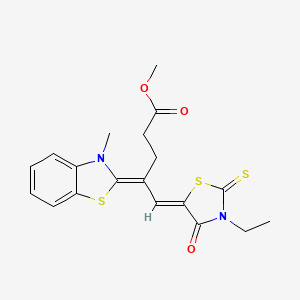
![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)
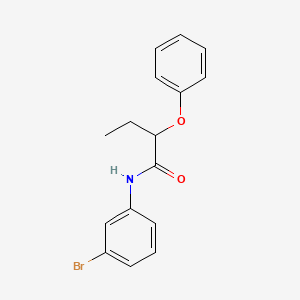
![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
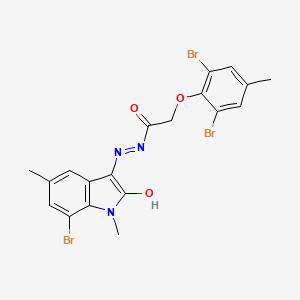
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)
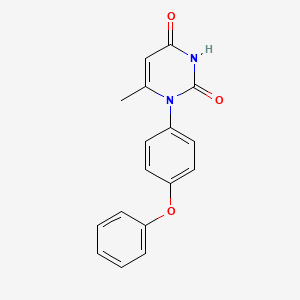
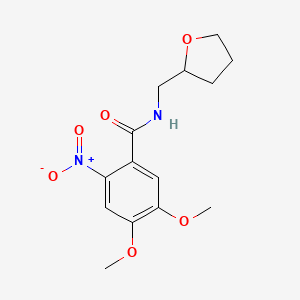
![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)